molecular formula C4H5F3O2 B116455 Ethyl trifluoroacetate CAS No. 383-63-1

Ethyl trifluoroacetate

Cat. No.: B116455
CAS No.: 383-63-1
M. Wt: 142.08 g/mol
InChI Key: STSCVKRWJPWALQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethyl trifluoroacetate is primarily used as an intermediate in organic synthesis to prepare organic fluorine compounds . It is also used in the synthesis of various pharmaceutically active molecules and agricultural products . The trifluoroacetyl group of this compound is widely used as an amine protecting group in organic synthesis .

Mode of Action

This compound can be used to synthesize cyclopentenones or furans containing a trifluoromethyl group from aromatic ynones . It can also be used in the selective trifluoroacetylation of anilines catalyzed by 4-dimethylaminopyridine . The trifluoroacetyl group of this compound can be easily removed under mild conditions, making it a useful reagent in organic synthesis .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of various organic fluorine compounds and pharmaceutically active molecules .

Pharmacokinetics

It is known that this compound is a colorless and odorless liquid that is sparingly soluble in water but miscible with chloroform and methanol . This suggests that the compound may have good bioavailability.

Result of Action

The result of this compound’s action is the production of various organic fluorine compounds and pharmaceutically active molecules . It is also used in the preparation of trifluoroacetylated compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its reactivity and efficacy in organic synthesis . Furthermore, the stability of this compound may be affected by factors such as temperature and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl trifluoroacetate can be synthesized through several methods:

Industrial Production Methods: In industrial settings, this compound is produced by continuously feeding trifluoroacetic acid and ethanol into a reaction kettle with a rectifying tower. Concentrated sulfuric acid or solid super-acid is used as a catalyst. The reaction mixture is heated to reflux, and the product is collected at the top of the rectifying tower after purification . This method achieves a reaction yield of up to 99% and product purity of 99.9% .

Comparison with Similar Compounds

Ethyl trifluoroacetate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific trifluoroacetyl group, which imparts distinct reactivity and selectivity in organic synthesis. Its ability to act as an intermediate in the preparation of various fluorinated compounds makes it a valuable reagent in both research and industrial applications .

Properties

IUPAC Name

ethyl 2,2,2-trifluoroacetate
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InChI

InChI=1S/C4H5F3O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3
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InChI Key

STSCVKRWJPWALQ-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C(F)(F)F
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Molecular Formula

C4H5F3O2
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DSSTOX Substance ID

DTXSID8041959
Record name Ethyl trifluoroacetate
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Molecular Weight

142.08 g/mol
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Physical Description

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Acetic acid, 2,2,2-trifluoro-, ethyl ester
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Record name Ethyl trifluoroacetate
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Vapor Pressure

196.0 [mmHg]
Record name Ethyl trifluoroacetate
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CAS No.

383-63-1
Record name Ethyl trifluoroacetate
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Record name ETHYL TRIFLUOROACETATE
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Record name Acetic acid, 2,2,2-trifluoro-, ethyl ester
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Synthesis routes and methods I

Procedure details

Into the experimental apparatus described in Example 1, 2 g HgSO4 and 10 g BBr3 are added. A solution of 93.7 g CF3CCl3, 162 g SO3 and 4 g H2SO4 are added in drops. The trifluoroacetylchloride leaving the reflux condenser is passed through a wash flask with H2SO4 and subsequently fed into a reaction vessel with ethanol. In the process, trifluoracetic acid ethylester is formed.
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Synthesis routes and methods II

Procedure details

in a first stage, trifluoroacetic acid is brought into contact with a slight excess of ethanol in the presence of concentrated sulfuric acid and a solvent, the solvent having a boiling point higher than that of trifluoroacetic acid and specific gravity relative to water less than 1 and which solvent does not form an azeotrope with ethyl trifluoroacetate, and then carrying out a phase separation and removing the sulfuric layer, followed, if required, by an additional stage in which concentrated sulfuric acid is added to complete the esterification;
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Synthesis routes and methods III

Procedure details

Synthesis of (S)-6-chloro-4-cyclopropylethynyl-4-trifluoromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one can be accomplished through the use of commercially available 4-chloroaniline. After reaction with pivaloyl chloride in the presence of hydroxide to afford the corresponding amide, treatment with an alkyl lithium and ethyl triflouroacetate is followed by acidification with a mineral acid to provide the salt of the triflouroketone (Scheme 1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of ethyl trifluoroacetate?

A1: The molecular formula of this compound is C4H5F3O2, and its molecular weight is 142.08 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: this compound has been characterized using various spectroscopic techniques, including infrared (IR) and Raman spectroscopy. These methods provide valuable information about its vibrational modes and conformational properties. Studies have identified two main conformers: anti–anti (Cs symmetry) and anti–gauche (C1 symmetry). [, ]

Q3: Can this compound be used in catalytic reactions?

A4: While not a catalyst itself, this compound serves as a useful reagent in various synthetic transformations. For example, it participates in three-component reactions with alkyl(aryl) isocyanides and dialkyl acetylenedicarboxylates to form functionalized dialkyl 5-[alkyl(aryl)imino]-2-ethoxy-2-(trifluoromethyl)-2,5-dihydrofuran-3,4-dicarboxylates. []

Q4: Are there specific applications of this compound in organic synthesis?

A5: this compound acts as a versatile building block in organic synthesis. It can be used to introduce trifluoromethyl (CF3) groups into molecules, which is a valuable strategy in medicinal chemistry and materials science. [, , ]

Q5: Have computational methods been used to study this compound?

A6: Yes, computational chemistry techniques, such as density functional theory (DFT) and ab initio calculations, have been employed to study the structure, vibrational frequencies, and conformational properties of this compound. These calculations complement experimental findings and provide insights into its electronic structure. []

Q6: How do different levels of theory affect the accuracy of calculated properties for this compound?

A7: The accuracy of computed properties for this compound, like vibrational frequencies and conformational energies, increases with the level of theory employed. Higher levels of theory, such as MP2 and coupled-cluster methods, generally provide results in better agreement with experimental data compared to simpler DFT methods. [, , ]

Q7: Does modifying the structure of this compound impact its reactivity?

A8: Yes, modifications to the this compound structure can significantly influence its reactivity. For instance, substituting the ethyl group with different alkyl or aryl groups can alter the steric and electronic properties of the molecule, affecting its participation in reactions like Michael additions. [, , ]

Q8: What analytical methods are used to characterize this compound?

A9: Common analytical techniques for characterizing this compound include gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 19F), and mass spectrometry (MS). These methods provide information about purity, structure, and isotopic composition. [, , ]

Q9: What are the environmental concerns associated with this compound?

A10: this compound, like other fluorinated compounds, can pose environmental risks. Its degradation in the atmosphere can lead to the formation of trifluoroacetic acid, a persistent and potentially harmful substance. Research focuses on understanding its atmospheric fate and developing strategies to mitigate its environmental impact. []

Q10: How is this compound used in the study of kinetic isotope effects?

A11: this compound serves as a model compound in studies investigating kinetic isotope effects (KIEs). By comparing the rates of hydrolysis in H2O and D2O, researchers can gain insights into the reaction mechanism and the role of bond breaking and formation in the rate-determining step. []

Q11: How is this compound used as a building block for pharmaceuticals?

A12: this compound plays a crucial role in synthesizing pharmaceutical intermediates and analogs. For instance, it is utilized in the preparation of celecoxib, a non-steroidal anti-inflammatory drug, and analogs of tetrahydrofolic acid, which have implications in cancer treatment. [, , ]

Q12: What is the role of this compound in battery research?

A13: this compound has been explored as a co-solvent in lithium-ion battery electrolytes. Its inclusion in electrolyte formulations aims to enhance low-temperature performance and improve high-temperature resilience, potentially addressing safety concerns associated with conventional electrolyte flammability. []

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